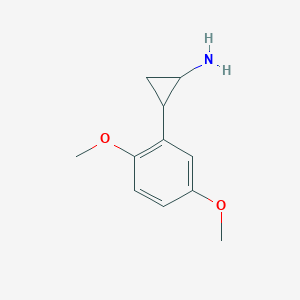
2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 5 positions and an amine group at the 1 position of the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement . Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications. It is used in the study of selective serotonin 5-HT2A receptor agonists, which are compounds that can potentially treat psychiatric disorders such as depression, anxiety, and substance abuse disorder . The compound’s structure-activity relationships have been investigated to develop selective 5-HT2A receptor agonists with desirable drug-like properties .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . By acting as an agonist at this receptor, the compound can modulate neurotransmitter activity in the central nervous system, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phenethylamine derivatives such as psilocybin, lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT) . These compounds share structural similarities and pharmacological profiles, particularly their agonist activity at the 5-HT2A receptor .
Uniqueness: What sets 2-(2,5-Dimethoxyphenyl)cyclopropan-1-amine apart is its specific substitution pattern and the presence of the cyclopropane ring, which may confer unique pharmacological properties and receptor selectivity .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-3-4-11(14-2)9(5-7)8-6-10(8)12/h3-5,8,10H,6,12H2,1-2H3 |
InChI Key |
YUBHPVOQJQITAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
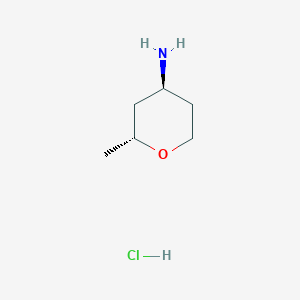
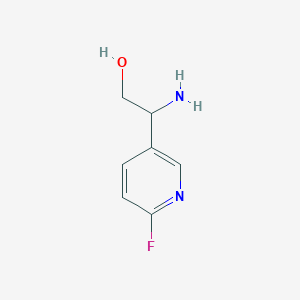
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)
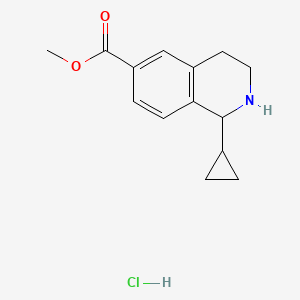


![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)

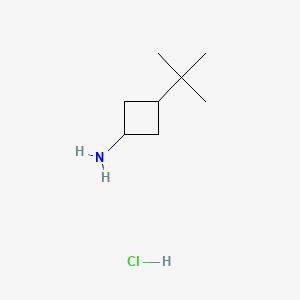
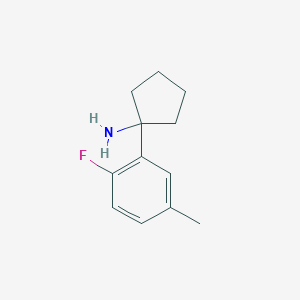
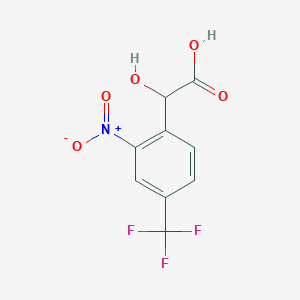
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
